
2-Fluro-4-hydroxymethyl-3-methylpyridine
Descripción general
Descripción
“2-Fluro-4-hydroxymethyl-3-methylpyridine” is a chemical compound with the CAS Number: 1227581-17-0 . It has a molecular weight of 141.15 and its IUPAC name is (2-fluoro-3-methyl-4-pyridinyl)methanol .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H8FNO/c1-5-6(4-10)2-3-9-7(5)8/h2-3,10H,4H2,1H3 . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It should be stored at a temperature between 2-8°C .Aplicaciones Científicas De Investigación
Chemistry and Metal Binding Interactions
2-Fluoro-4-hydroxymethyl-3-methylpyridine, as part of the hydroxypyridinone class, is under active development for its efficiency as an Al (and Fe) chelator with potential medical uses. Research focuses on designing compounds within this class to enhance their physico-chemical and pharmacokinetic properties. Among hydroxypyridinones, the 3-hydroxy-4-pyridinones are highlighted for their oral activity as aluminum chelators, indicating their potential in medical applications as replacements for traditional chelators like desferrioxamine. The interaction of these compounds with aluminum, along with in vivo studies, has been systematically reported, suggesting their significant role as Al scavengers in future prospects (Santos, 2002).
Metallation of π-Deficient Heteroaromatic Compounds
In the realm of organic chemistry, particularly concerning π-deficient heterocyclic compounds, the metallation process, including that of 3-fluoropyridine, has shown significant developments. This research area explores the regioselectivity of metallation, revealing that the protophilic attack by strong bases can be directed at specific positions of the heterocycle, depending on the conditions. Such insights into the metallation process, including solvent, temperature, and metallating agent effects, contribute to understanding the reactivity and applications of related compounds in synthetic chemistry (Marsais & Quéguiner, 1983).
Synthesis of Related Compounds
The synthesis of related compounds, such as 2-Fluoro-4-bromobiphenyl, provides insights into the methodologies applicable to compounds with similar structures to 2-Fluoro-4-hydroxymethyl-3-methylpyridine. These methodologies highlight the challenges and solutions in synthesizing such compounds, indicating the broader applicability of these synthetic strategies in producing medically relevant molecules (Qiu et al., 2009).
Heterocyclic Compounds in Drug Development
Heterocyclic compounds, especially those containing the 2-oxo-3-cyanopyridine scaffold, are significant due to their diverse biological activities, including anticancer, antibacterial, and antifungal properties. The high reactivity of this scaffold makes it a valuable intermediate in organic synthesis. Research in this area focuses on the development of new drugs and understanding the pharmacological properties of these compounds, providing a foundation for further research into 2-Fluoro-4-hydroxymethyl-3-methylpyridine and its potential applications (Ghosh et al., 2015).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements include H315, H319, and H335 , which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. The precautionary statements include P261, P305, P351, and P338 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so .
Propiedades
IUPAC Name |
(2-fluoro-3-methylpyridin-4-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO/c1-5-6(4-10)2-3-9-7(5)8/h2-3,10H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXCHDWRKCOKCEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1F)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




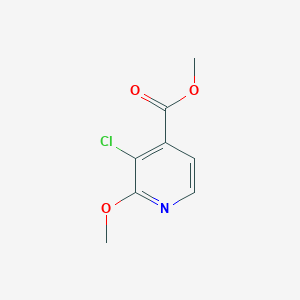

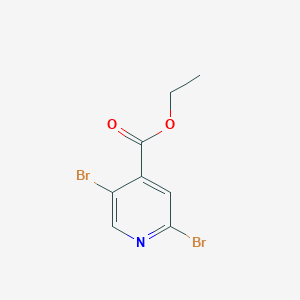

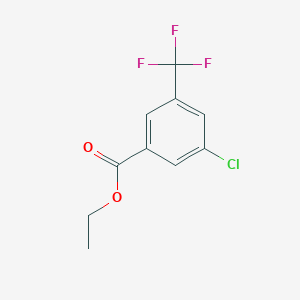
![3-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B3346630.png)

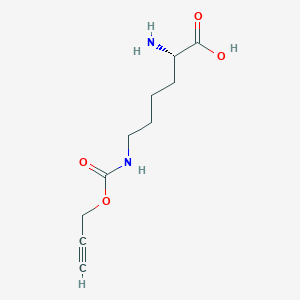


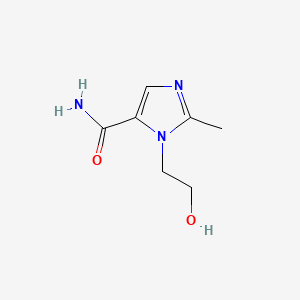
![3,5-Dimethylpyrido[3,4-e][1,2,4]triazine](/img/structure/B3346675.png)
